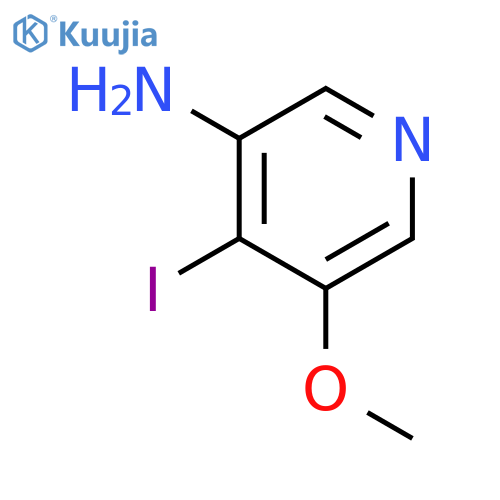

Cas no 1045855-66-0 (4-Iodo-5-methoxypyridin-3-amine)

4-Iodo-5-methoxypyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- 4-Iodo-5-methoxypyridin-3-amine

- A-5889

- D74406

- 1045855-66-0

- DTXSID80670124

- CS-0081740

- MFCD11052847

- 3-Amino-4-Iodo-5-Methoxypyridine;

- SCHEMBL23148017

- DB-059157

- VRB85566

- AKOS015853974

- 4-Iodo-5-methoxypyridin-3-amine, AldrichCPR

-

- MDL: MFCD11052847

- インチ: InChI=1S/C6H7IN2O/c1-10-5-3-9-2-4(8)6(5)7/h2-3H,8H2,1H3

- InChIKey: SCHIBSNVRCPAFQ-UHFFFAOYSA-N

- ほほえんだ: COC1=CN=CC(=C1I)N

計算された属性

- せいみつぶんしりょう: 249.96000

- どういたいしつりょう: 249.96031g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 112

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- 密度みつど: 1.908±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(6.3 g/l)(25ºC)、

- PSA: 48.14000

- LogP: 1.85820

4-Iodo-5-methoxypyridin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I708608-50mg |

4-Iodo-5-methoxypyridin-3-amine |

1045855-66-0 | 50mg |

$293.00 | 2023-05-18 | ||

| TRC | I708608-25mg |

4-Iodo-5-methoxypyridin-3-amine |

1045855-66-0 | 25mg |

$178.00 | 2023-05-18 | ||

| Matrix Scientific | 035165-250mg |

4-Iodo-5-methoxypyridin-3-amine |

1045855-66-0 | 250mg |

$394.00 | 2023-09-09 | ||

| Chemenu | CM363946-1g |

4-Iodo-5-methoxypyridin-3-amine |

1045855-66-0 | 95% | 1g |

$392 | 2022-06-14 | |

| Chemenu | CM363946-5g |

4-Iodo-5-methoxypyridin-3-amine |

1045855-66-0 | 95% | 5g |

$1568 | 2022-06-14 | |

| TRC | I708608-500mg |

4-Iodo-5-methoxypyridin-3-amine |

1045855-66-0 | 500mg |

$ 1800.00 | 2023-09-07 | ||

| A2B Chem LLC | AE20342-250mg |

4-Iodo-5-methoxypyridin-3-amine |

1045855-66-0 | 95% | 250mg |

$267.00 | 2024-04-20 | |

| A2B Chem LLC | AE20342-100mg |

4-Iodo-5-methoxypyridin-3-amine |

1045855-66-0 | 95% | 100mg |

$157.00 | 2024-04-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I165623-1g |

4-Iodo-5-methoxypyridin-3-amine |

1045855-66-0 | 95% | 1g |

¥6872.90 | 2023-09-02 | |

| TRC | I708608-100mg |

4-Iodo-5-methoxypyridin-3-amine |

1045855-66-0 | 100mg |

$448.00 | 2023-05-18 |

4-Iodo-5-methoxypyridin-3-amine 関連文献

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

4-Iodo-5-methoxypyridin-3-amineに関する追加情報

4-Iodo-5-methoxypyridin-3-amine: A Comprehensive Overview

4-Iodo-5-methoxypyridin-3-amine (CAS No. 1045855-66-0) is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique chemical structure, which includes an iodo group at the 4th position, a methoxy group at the 5th position, and an amino group at the 3rd position on a pyridine ring. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a valuable compound in various research and industrial settings.

The synthesis of 4-Iodo-5-methoxypyridin-3-amine involves a series of carefully designed organic reactions. Researchers often employ multi-step synthesis strategies, including nucleophilic substitution, oxidation, and coupling reactions, to achieve the desired product. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for synthesizing this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of 4-Iodo-5-methoxypyridin-3-amine, making it more accessible for large-scale production.

One of the most promising applications of 4-Iodo-5-methoxypyridin-3-amine lies in its potential as a building block for drug discovery. The compound's ability to act as a versatile intermediate allows chemists to explore its role in designing novel therapeutic agents. Recent studies have highlighted its potential in targeting various disease pathways, including cancer, neurodegenerative disorders, and infectious diseases. For example, researchers have demonstrated that derivatives of 4-Iodo-5-methoxypyridin-3-amine can inhibit key enzymes involved in tumor progression, offering a new avenue for anticancer drug development.

In addition to its pharmaceutical applications, 4-Iodo-5-methoxypyridin-3-amine has shown remarkable potential in materials science. Its unique electronic properties make it an ideal candidate for use in organic electronics and optoelectronic devices. Recent research has focused on incorporating this compound into organic light-emitting diodes (OLEDs) and photovoltaic cells. The molecule's ability to facilitate efficient charge transport and emission properties has been extensively studied, with promising results suggesting its suitability for next-generation electronic devices.

The biological activity of 4-Iodo-5-methoxypyridin-3-amine is another area of intense research interest. Studies have revealed that this compound exhibits potent antioxidant and anti-inflammatory properties, which could be harnessed for developing new treatments for chronic inflammatory diseases. Furthermore, its ability to modulate cellular signaling pathways has been explored in the context of neuroprotection and regenerative medicine. These findings underscore the compound's versatility and its potential to contribute to multiple therapeutic areas.

From a structural perspective, 4-Iodo-5-methoxypyridin-3-amine exhibits a high degree of rigidity due to the planar geometry of the pyridine ring. This rigidity enhances its stability under various chemical conditions, making it suitable for use in harsh reaction environments. The presence of electron-withdrawing groups (such as the iodo and methoxy groups) also influences the molecule's reactivity, enabling it to participate in a wide range of chemical transformations.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 4-Iodo-5-methoxypyridin-3-amine. Quantum mechanical calculations have revealed that the compound's frontier molecular orbitals are well-suited for participation in π–π interactions and charge transfer processes. These findings have been instrumental in guiding experimental efforts aimed at optimizing the compound's performance in various applications.

In conclusion, 4-Iodo-5-methoxypyridin-3-amine (CAS No. 1045855

1045855-66-0 (4-Iodo-5-methoxypyridin-3-amine) 関連製品

- 1802566-49-9(Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9)

- 1249676-11-6(3-Chloro-4-(pyridazin-3-yloxy)aniline)

- 2228132-44-1(methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate)

- 1251315-19-1(1-(2-Fluorophenyl)ethanesulfonyl chloride)

- 2295485-44-6(5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid)

- 1806790-08-8(2-Cyano-4-(difluoromethyl)-3,6-diiodopyridine)

- 2287287-20-9(2-(2-Bromoethoxy)ethanamine;hydrobromide)

- 122768-04-1(Methyl 12(Z),15(Z),18(Z)-Heneicosatrienoate)

- 2253632-47-0(2-(2-Bromoethyl)-3-methyloxolane)

- 478149-00-7(Thieno[2,3-c]pyridine-2-carboxylic acid)